

# Structural Elucidation of D3-Labeled Methyl Orsellinate: A Multi-Modal Analytical Approach

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## Compound of Interest

Compound Name:	<i>D3-Methyl 2,4-dihydroxy-6-methyl benzoate</i>
CAS No.:	1365988-21-1
Cat. No.:	B2781983

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## Abstract

Isotopically labeled compounds are indispensable tools in modern pharmaceutical research, serving as ideal internal standards for quantitative mass spectrometry and as probes for metabolic studies.[1][2] The synthesis of such a labeled analogue, however, is only the first step; rigorous analytical characterization is paramount to validate its structure and confirm its isotopic purity. This guide provides a comprehensive, field-proven framework for the chemical structure analysis of D3-labeled methyl orsellinate. Moving beyond a simple recitation of procedures, we will explore the causality behind the selection of analytical techniques, focusing on a synergistic application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to create a self-validating system of analysis.

## Introduction: The Significance of Methyl Orsellinate and Isotopic Labeling

Methyl orsellinate (IUPAC name: methyl 2,4-dihydroxy-6-methylbenzoate) is a naturally occurring phenolic compound found in various lichens and fungi.[3][4] It exhibits a range of

biological activities, including antifungal and phytotoxic properties, and serves as a valuable synthetic intermediate.[4][5][6][7]

The introduction of a stable isotope label, such as deuterium ( $^2\text{H}$  or D), transforms this molecule into a powerful analytical tool.[1] D3-labeled methyl orsellinate, where three hydrogen atoms are replaced by deuterium, is an ideal internal standard for quantitative assays. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring co-elution in chromatographic systems, while its mass difference of +3 Daltons allows for clear differentiation by a mass spectrometer.[8][9] This guide will focus on the analytical workflows required to confirm the precise location and incorporation of the D3-label, ensuring the integrity of subsequent quantitative studies.

## The Target Molecule: Structure and Labeling Strategy

The foundational structure of methyl orsellinate ( $\text{C}_9\text{H}_{10}\text{O}_4$ , Molar Mass:  $\sim 182.17$  g/mol ) is shown below.[3] For this guide, we will consider the most common synthetic strategy for introducing the D3 label: methylation of the carboxylic acid using deuterated methanol ( $\text{CD}_3\text{OD}$ ), resulting in the label being on the methyl ester group. This provides a stable, non-exchangeable label.

Caption: Chemical structures of unlabeled and D3-labeled methyl orsellinate.

## Mass Spectrometry: Confirming Mass and Probing Fragmentation

**Expertise & Causality:** Mass spectrometry is the first line of analysis. Its primary purpose is to provide a rapid and highly sensitive confirmation of the successful incorporation of the three deuterium atoms by verifying the expected mass shift. Furthermore, by inducing fragmentation (MS/MS), we can gain confidence in the location of the label, as fragments containing the deuterated moiety will also exhibit a +3 Da shift.

## Expected Mass Spectral Data

The introduction of three deuterium atoms in place of three hydrogen atoms increases the molecular weight by 3.0188 Da ( $3 * 1.006276$  Da). High-resolution mass spectrometry (HRMS)

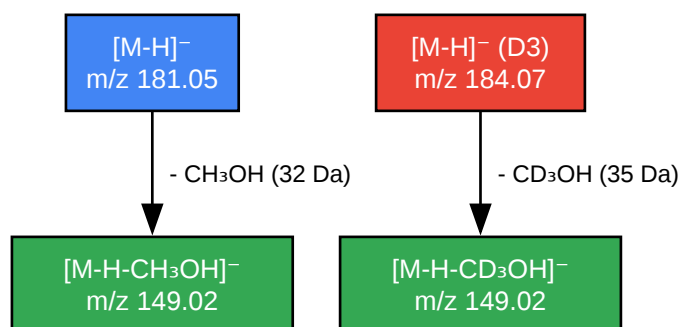
can easily detect this change.

Analyte	Molecular Formula	Exact Mass [M]	Expected Ion [M-H] <sup>-</sup>
Methyl Orsellinate	C <sub>9</sub> H <sub>10</sub> O <sub>4</sub>	182.05791	181.05061
D3-Methyl Orsellinate	C <sub>9</sub> H <sub>7</sub> D <sub>3</sub> O <sub>4</sub>	185.07679	184.06949

Caption: Table of expected exact masses for unlabeled and D3-labeled methyl orsellinate.

## Fragmentation Pathway Analysis (MS/MS)

Collision-induced dissociation (CID) of the deprotonated molecule [M-H]<sup>-</sup> provides structural insights. A key fragmentation for methyl orsellinate involves the neutral loss of methanol (CH<sub>3</sub>OH) or the loss of a methyl radical followed by CO<sub>2</sub>.<sup>[10][11]</sup> For our D3-labeled analogue, the loss of deuterated methanol (CD<sub>3</sub>OH) provides strong evidence for the label's position on the ester group.



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Caption: Key MS/MS fragmentation pathway for D3-methyl orsellinate.

## Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a self-validating system where the unlabeled compound serves as a reference.

- Sample Preparation:
  - Prepare 1 mg/mL stock solutions of both D3-labeled methyl orsellinate and an unlabeled reference standard in methanol.
  - Create a 1 µg/mL working solution of each, and a 1:1 mixture of both, in a typical mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
- Chromatography (HPLC/UPLC):
  - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  - Mobile Phase A: Water + 0.1% Formic Acid.
  - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  - Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
  - Flow Rate: 0.4 mL/min.
  - Rationale: The goal is to achieve a sharp, symmetric peak. The near-identical polarity ensures the labeled and unlabeled compounds will co-elute.
- Mass Spectrometry (Q-TOF or Orbitrap):
  - Ionization Mode: Electrospray Ionization, Negative (ESI-).
  - Full Scan (MS1): Acquire data from m/z 50-300 to observe the precursor ions (181.05 and 184.07).
  - Tandem MS (MS/MS):
    - Isolate the precursor ion m/z 181.05 (unlabeled) and apply collision energy (e.g., 15-20 eV) to generate a fragment spectrum.

- Separately, isolate the precursor ion  $m/z$  184.07 (labeled) and apply the same collision energy.
- Data Analysis:
  - Confirm the presence of the correct precursor masses in the full scan data.
  - Compare the MS/MS spectra. Verify the expected mass shift in fragments containing the deuterated methyl group and the absence of a shift in fragments that do not contain it.

## NMR Spectroscopy: Definitive Structural Confirmation

**Expertise & Causality:** While MS provides strong evidence, NMR spectroscopy is the definitive, gold-standard technique for determining the precise location of an isotopic label.<sup>[2][12]</sup> It directly probes the magnetic environment of nuclei. For D<sub>3</sub>-methyl orsellinate, <sup>1</sup>H NMR will confirm the absence of protons at the labeled site, and <sup>13</sup>C NMR will show the effect of the attached deuterium on the carbon signal.

### Expected NMR Spectral Data

The most telling piece of evidence in the <sup>1</sup>H NMR spectrum is the disappearance of the signal corresponding to the methyl ester protons.

Nucleus	Unlabeled Methyl Orsellinate (Expected $\delta$ , ppm)	D3-Methyl Orsellinate (Expected $\delta$ , ppm)	Rationale for Change
$^1\text{H}$ (Aryl- $\text{CH}_3$ )	~2.4	~2.4	No change expected.
$^1\text{H}$ (Ester- $\text{OCH}_3$ )	~3.9 (singlet, 3H)	Absent	Protons are replaced by deuterium.[13]
$^1\text{H}$ (Aromatic)	~6.2-6.3 (2H)	~6.2-6.3 (2H)	No change expected.
$^1\text{H}$ (Hydroxyl)	~5.0 and ~9.7 (broad)	~5.0 and ~9.7 (broad)	No change expected.
$^{13}\text{C}$ (Ester- $\text{OCD}_3$ )	~52.1	~51.8 (triplet, $J_{\text{CD}} \approx 22$ Hz)	Upfield shift and C-D coupling.[14]

Caption: Comparison of expected NMR shifts (in DMSO- $d_6$ ) for unlabeled and D3-labeled methyl orsellinate.[15]

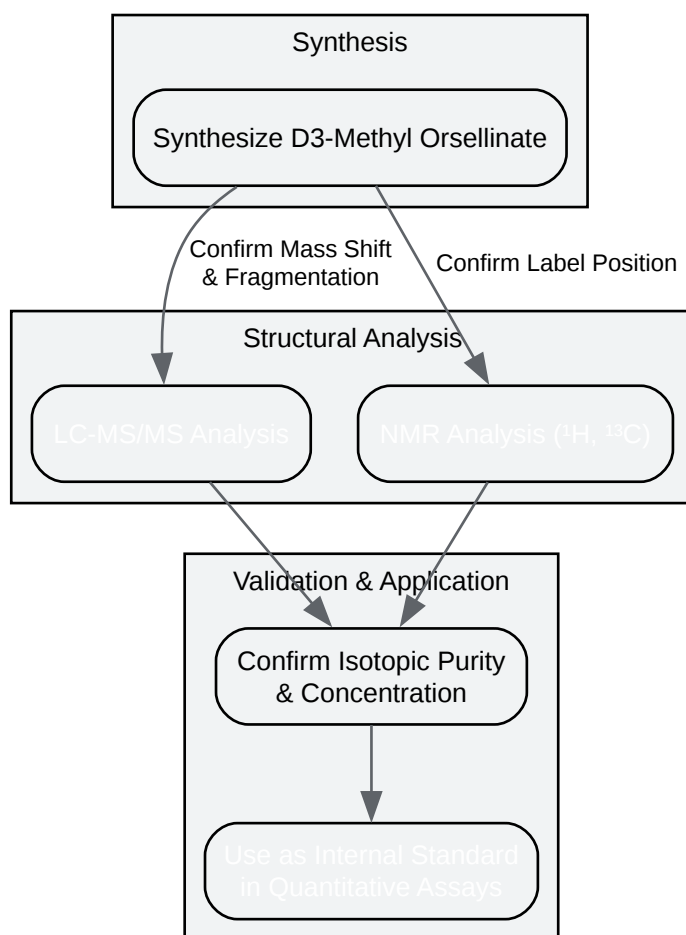
## Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

- Sample Preparation:
  - Accurately weigh ~5-10 mg of the D3-labeled methyl orsellinate sample.
  - Dissolve in ~0.6-0.7 mL of a deuterated solvent, such as DMSO- $d_6$ .[16] The choice of solvent is critical; DMSO- $d_6$  is excellent for solubilizing phenolic compounds and observing hydroxyl proton signals.
  - Add a small amount of Tetramethylsilane (TMS) as an internal reference ( $\delta = 0.00$  ppm).
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (400 MHz Spectrometer or higher):
  - Tune and shim the instrument for the specific sample to ensure high resolution.

- Acquire a standard  $^1\text{H}$  NMR spectrum. Key parameters include a  $30^\circ$  pulse angle and a relaxation delay of at least 2 seconds.
- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. This is a longer experiment requiring a higher number of scans to achieve a good signal-to-noise ratio.
- Data Analysis:
  - Process the  $^1\text{H}$  spectrum. Reference the TMS peak to 0.00 ppm. Integrate all signals. Confirm the absence of a signal around 3.9 ppm and that the other integrals (aryl- $\text{CH}_3$ , aromatic) are consistent with the structure.
  - Process the  $^{13}\text{C}$  spectrum. Reference the solvent peak (DMSO- $d_6$  at  $\delta \approx 39.52$  ppm). Identify the characteristic triplet for the  $-\text{OCD}_3$  carbon and confirm that other carbon signals match the reference structure.

## Integrated Analytical Workflow and Conclusion

The structural analysis of D3-labeled methyl orsellinate is not a linear process but an integrated workflow where each technique validates the other.



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Caption: Integrated workflow for the analysis and application of D3-methyl orsellinate.

In conclusion, the combination of high-resolution mass spectrometry and multinuclear NMR spectroscopy provides an unassailable body of evidence for the structural integrity and isotopic purity of D3-labeled methyl orsellinate. MS rapidly confirms the correct mass incorporation, while NMR definitively pinpoints the label's location. This rigorous, multi-modal approach ensures that the resulting material is a reliable and trustworthy internal standard, fit for purpose in demanding drug development and research applications.

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